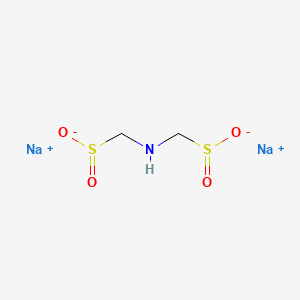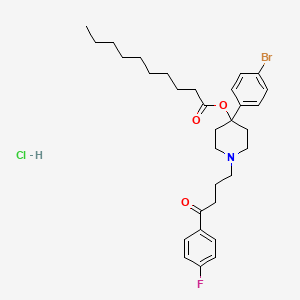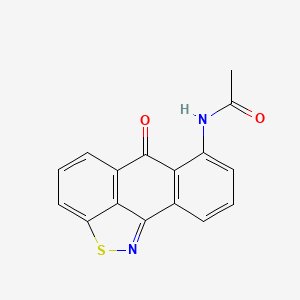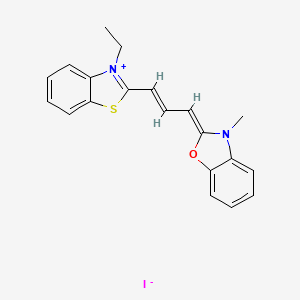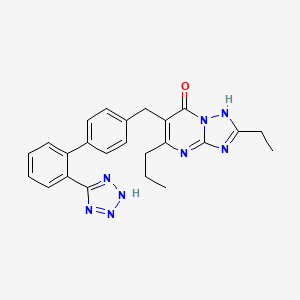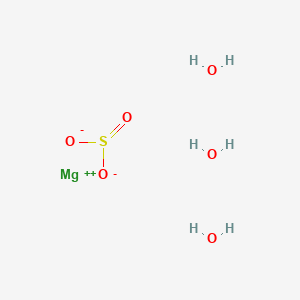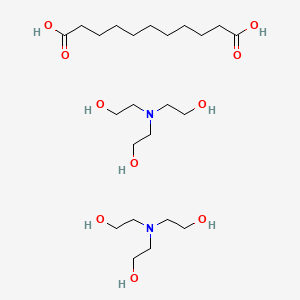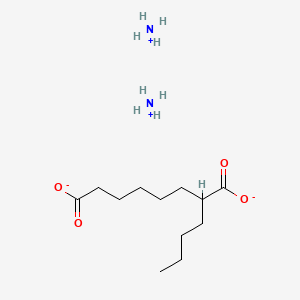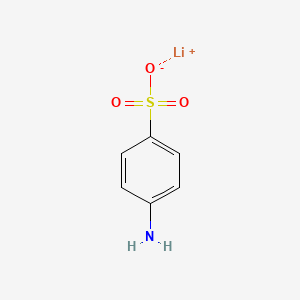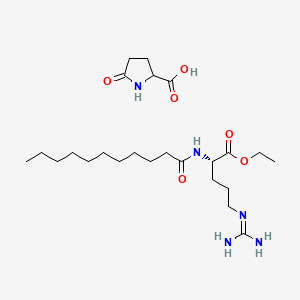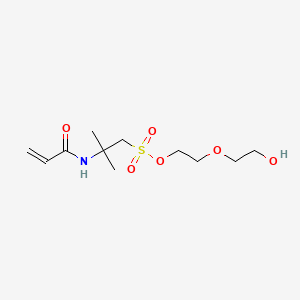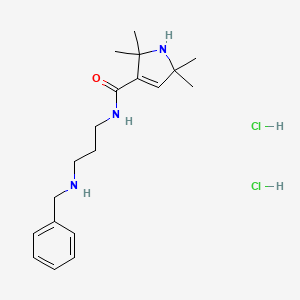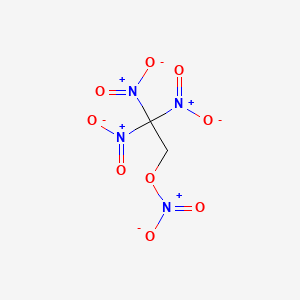
Trinitroethylnitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trinitroethylnitrate is a chemical compound known for its explosive properties It belongs to the class of nitrate esters, which are characterized by the presence of nitro groups attached to an organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trinitroethylnitrate can be synthesized through the nitration of ethyl alcohol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically involves the following steps:
Nitration: Ethyl alcohol is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to prevent decomposition.
Separation: The reaction mixture is then separated, and the organic layer containing this compound is washed with water to remove any residual acids.
Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes with stringent control over reaction conditions to ensure safety and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and minimizing the risk of accidents.
Análisis De Reacciones Químicas
Types of Reactions: Trinitroethylnitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can convert this compound to less oxidized nitrogen compounds.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products:
Oxidation: Nitrogen oxides such as nitrogen dioxide and nitric oxide.
Reduction: Amines and other nitrogen-containing compounds.
Substitution: Various substituted organic molecules depending on the reagents used.
Aplicaciones Científicas De Investigación
Trinitroethylnitrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitration reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of oxidative stress and cellular damage.
Medicine: Explored for its potential use in targeted drug delivery systems due to its ability to release nitric oxide.
Industry: Utilized in the production of explosives, propellants, and other energetic materials.
Mecanismo De Acción
The mechanism of action of trinitroethylnitrate involves the release of nitric oxide, a potent vasodilator and signaling molecule. Upon decomposition, this compound releases nitric oxide, which activates the enzyme guanylate cyclase. This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and vas
Propiedades
Número CAS |
66849-71-6 |
|---|---|
Fórmula molecular |
C2H2N4O9 |
Peso molecular |
226.06 g/mol |
Nombre IUPAC |
2,2,2-trinitroethyl nitrate |
InChI |
InChI=1S/C2H2N4O9/c7-3(8)2(4(9)10,5(11)12)1-15-6(13)14/h1H2 |
Clave InChI |
SAYOUBWRCZNZGR-UHFFFAOYSA-N |
SMILES canónico |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


